molecular formula C10H12N4O2 B14884303 (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

Cat. No.: B14884303
M. Wt: 220.23 g/mol
InChI Key: OOEYFUNNIWVJFN-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under specific conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the oxadiazole ring with methoxymethyl chloride in the presence of a base.

    Attachment of the pyridinyl group: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine can be compared with other similar compounds such as:

    (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine: This compound lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: The position of the pyridinyl group is different, which can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-pyridin-4-ylmethanamine

InChI

InChI=1S/C10H12N4O2/c1-15-6-8-13-10(14-16-8)9(11)7-2-4-12-5-3-7/h2-5,9H,6,11H2,1H3

InChI Key

OOEYFUNNIWVJFN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C(C2=CC=NC=C2)N

Origin of Product

United States

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